S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE
Overview
Description
S-(Octanoyl)mercaptopropyltriethoxysilane: is a sulfur-containing silane compound with the molecular formula C17H36O4SSi and a molecular weight of 364.62 g/mol . This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(Octanoyl)mercaptopropyltriethoxysilane is typically synthesized through the reaction of 3-mercaptopropyltriethoxysilane with octanoyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of reactors equipped with stirring mechanisms and temperature control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides depending on the oxidizing agent used.
Substitution: It can participate in substitution reactions where the octanoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Oxidation: Oxidizing agents such as or .
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Ethanol and siloxane bonds.
Oxidation: Disulfides or sulfoxides.
Substitution: Compounds with different functional groups replacing the octanoyl group.
Scientific Research Applications
Chemistry: S-(Octanoyl)mercaptopropyltriethoxysilane is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes for various applications .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality .
Medicine: this compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules .
Industry: The compound is widely used in the coatings industry to improve the durability and performance of coatings. It is also utilized in the production of adhesives and sealants .
Mechanism of Action
S-(Octanoyl)mercaptopropyltriethoxysilane exerts its effects through the formation of siloxane bonds upon hydrolysis. These bonds enhance the adhesion properties of materials by creating a strong interface between organic and inorganic components. The compound’s mercapto group allows it to form stable bonds with various substrates, making it a versatile coupling agent .
Comparison with Similar Compounds
- 3-Mercaptopropyltriethoxysilane
- Octyltriethoxysilane
- Vinyltriethoxysilane
Comparison:
- 3-Mercaptopropyltriethoxysilane lacks the octanoyl group, making it less hydrophobic compared to S-(Octanoyl)mercaptopropyltriethoxysilane .
- Octyltriethoxysilane does not contain a mercapto group, which limits its ability to form strong bonds with certain substrates .
- Vinyltriethoxysilane has a vinyl group instead of an octanoyl group, resulting in different reactivity and applications .
This compound stands out due to its unique combination of hydrophobic octanoyl group and reactive mercapto group , making it highly effective in enhancing adhesion and surface modification .
Properties
IUPAC Name |
S-(3-triethoxysilylpropyl) octanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4SSi/c1-5-9-10-11-12-14-17(18)22-15-13-16-23(19-6-2,20-7-3)21-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPLPDOXWBVPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889135 | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
220727-26-4 | |
Record name | S-[3-(Triethoxysilyl)propyl] octanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220727-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanethioic acid, S-(3-(triethoxysilyl)propyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220727264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(3-(triethoxysilyl)propyl)octanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester contribute to the mechanical properties of aramid fiber-reinforced elastomers?
A1: Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester (NXT) acts as a silane coupling agent in aramid fiber-reinforced elastomers. It enhances the interaction between the aramid fibers and the surrounding elastomer matrix. This interaction is achieved through the silane group of NXT, which can chemically bond with the elastomer matrix, and the organosulfur group, which can interact with the aramid fibers.
Q2: What are the structural characteristics of Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester?
A2: Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester possesses the following structural characteristics:
Q3: Were there any alternative coupling agents investigated in the study, and how did their performance compare to that of NXT?
A3: Yes, the study [] investigated several silane coupling agents in addition to NXT:
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